Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with an ethyl ester and a hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-chloroacetoacetate with 2-cyanoacetamide under specific conditions . This reaction yields the desired pyrrole derivative through a series of steps that include cyclization and esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzoyl group or the pyrrole ring.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using strong acids like HCl or basic hydrolysis using NaOH.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Oxidation: Produces quinones or other oxidized derivatives.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of oxidative stress pathways . The hydroxybenzoyl group can interact with biological molecules through hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloroacetoacetate: A precursor in the synthesis of Ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate.
Ethyl benzoate: Another ester with a simpler structure but different chemical properties.
Methyl butyrate: An ester with a different alkyl group and carboxylic acid component.
Uniqueness
This compound is unique due to its combination of a pyrrole ring and a hydroxybenzoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62484-64-4 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(18)11-7-9(8-15-11)13(17)10-5-3-4-6-12(10)16/h3-8,15-16H,2H2,1H3 |
InChI Key |
NBUOSLKQMAWCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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